molecular formula C9H7BrFN B12049515 2-Bromo-6-fluoro-3-methylphenylacetonitrile

2-Bromo-6-fluoro-3-methylphenylacetonitrile

Cat. No.: B12049515
M. Wt: 228.06 g/mol
InChI Key: SXKXQRGCMCPSBH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H7BrFN. It is a derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-methylphenylacetonitrile typically involves the bromination and fluorination of 3-methylphenylacetonitrile. The process can be carried out using bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-methylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-fluoro-3-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Bromo-6-fluoro-3-methylphenylacetonitrile is unique due to its specific substitution pattern on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-(2-bromo-6-fluoro-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7BrFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3

InChI Key

SXKXQRGCMCPSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)Br

Origin of Product

United States

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